[(4-Bromophenyl)methyl](4-methoxybutyl)amine
Description
(4-Bromophenyl)methylamine is a secondary amine featuring a 4-bromophenylmethyl group and a 4-methoxybutyl substituent. For instance, analogous amines like (4-bromophenyl)methylamine hydrochloride () and 2-(4-bromophenyl)ethylamine () highlight the prevalence of bromophenylmethylamine derivatives in synthetic chemistry. The 4-methoxybutyl chain likely enhances solubility in polar organic solvents compared to shorter or non-polar substituents, a property critical for applications in catalysis or medicinal chemistry .
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
QMZGWIYILRDHNA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Bromophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents | Key Properties/Applications | Evidence ID |
|---|---|---|---|
| (4-Bromophenyl)methylamine | 4-Bromophenylmethyl, 4-methoxybutyl | Hypothesized enhanced solubility | - |
| (4-Bromophenyl)methylamine | 4-Bromophenylmethyl, isopropyl | Hydrochloride salt; higher polarity | |
| 2-(4-Bromophenyl)ethylamine | 4-Bromophenylethyl, methyl | Simpler structure; potential bioactivity | |
| Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine | Benzyl, 4-methoxyphenylbutenyl | Used in reductive coupling studies | |
| Tris(4-bromophenyl)amine | Three 4-bromophenyl groups | Redox catalyst in electrochemical C–H cyanation |
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn:
- Solubility : The 4-methoxybutyl group may improve solubility in polar aprotic solvents (e.g., DMF or dichloromethane) compared to (4-bromophenyl)methylamine hydrochloride, which is ionic and water-soluble .
- Thermal Stability : Tris(4-bromophenyl)amine derivatives exhibit high thermal stability (up to 600°C in COP materials, ), suggesting bromophenylamines generally resist decomposition under harsh conditions .
Biological Activity
(4-Bromophenyl)methylamine is an organic compound with significant potential in various biological applications due to its unique structure and chemical properties. This compound, with the molecular formula CHBrNO, features a bromine atom at the para position of the phenyl ring and a 4-methoxybutyl chain attached to the amine group. Its specific substitution pattern contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-4-methoxybutan-1-amine |
| InChI Key | QMZGWIYILRDHNA-UHFFFAOYSA-N |
| Canonical SMILES | COCCCCNCC1=CC=C(C=C1)Br |
The biological activity of (4-Bromophenyl)methylamine primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for histamine receptors, particularly the Histamine H4 receptor (H4R), which plays a crucial role in immune responses and inflammation. By inhibiting H4R, this compound could potentially modulate inflammatory pathways and provide therapeutic benefits for conditions like tinnitus and allergic responses .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of (4-Bromophenyl)methylamine have shown promising results. In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Potential
Research has also explored the anticancer effects of (4-Bromophenyl)methylamine. In cellular assays, it was found to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was assessed using standard MTT assays, revealing IC50 values in the micromolar range, which warrants further investigation into its mechanisms and potential as an anticancer agent.
Case Studies
- Histamine H4 Receptor Antagonism : A study focused on the antagonistic effects of (4-Bromophenyl)methylamine on H4R showed that it significantly reduced histamine-induced chemotaxis in human eosinophils, suggesting its potential use in treating allergic conditions .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several brominated compounds, including (4-Bromophenyl)methylamine. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, (4-Bromophenyl)methylamine demonstrated significant cytotoxicity, leading to further exploration of its role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
